BenchChemオンラインストアへようこそ!

pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride

Medicinal chemistry Building block selection Physicochemical property optimization

Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride (CAS 1803604-16-1) is the hydrochloride salt of a pyrrolidine-containing carbamate ester. Its molecular formula is C12H23ClN2O2 with a molecular weight of 262.77 g/mol, and it is supplied as a powder with a typical purity specification of ≥95%.

Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
CAS No. 1803604-16-1
Cat. No. B1382943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride
CAS1803604-16-1
Molecular FormulaC12H23ClN2O2
Molecular Weight262.77 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)OCC2CCCN2.Cl
InChIInChI=1S/C12H22N2O2.ClH/c15-12(14-10-5-2-1-3-6-10)16-9-11-7-4-8-13-11;/h10-11,13H,1-9H2,(H,14,15);1H
InChIKeySVBULVBENZLSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate Hydrochloride (CAS 1803604-16-1): Core Structural Identity and Procurement Baseline


Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride (CAS 1803604-16-1) is the hydrochloride salt of a pyrrolidine-containing carbamate ester [1]. Its molecular formula is C12H23ClN2O2 with a molecular weight of 262.77 g/mol, and it is supplied as a powder with a typical purity specification of ≥95% . The free base (CAS 1505505-76-9) has a molecular weight of 226.32 g/mol and a computed XLogP3 of 1.9 [2]. The compound belongs to the Alkyl-OCO-NHAlkyl carbamate subclass, structurally characterized by a pyrrolidin-2-ylmethyl ester linked to an N-cyclohexylcarbamate moiety, yielding a moderately lipophilic, sp3-rich scaffold with two hydrogen bond donors and three hydrogen bond acceptors [2].

Why Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate Hydrochloride Cannot Be Interchanged with Generic Carbamate Building Blocks


Carbamate building blocks bearing the pyrrolidin-2-ylmethyl alcohol component are not functionally interchangeable, because the nature of the N-substituent on the carbamate nitrogen dictates critical molecular properties relevant to downstream synthesis and biological applications [1]. The cyclohexyl group in this compound provides a specific combination of steric bulk, conformational rigidity, and lipophilicity (XLogP3 = 1.9) that differs markedly from the tert-butyl (Boc), benzyl (Cbz), or fluorenylmethyl (Fmoc) analogs [2]. According to the Vacondio et al. (2010) structure-metabolism classification, Alkyl-OCO-NHAlkyl carbamates occupy a distinct metabolic stability bracket compared to Alkyl-OCO-N(Alkyl)₂ or cyclic carbamates, meaning that substitution among analogs within the same generic carbamate class can lead to divergent pharmacokinetic or reactivity profiles [3]. The quantitative evidence below substantiates where pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride departs from its closest structural neighbors in measurable terms.

Quantitative Differential Evidence for Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate Hydrochloride vs. Closest Analogs


Molecular Weight and Salt Form Differentiation vs. Boc-Protected Analog

The hydrochloride salt of pyrrolidin-2-ylmethyl N-cyclohexylcarbamate (MW = 262.77 g/mol) is 26.03 g/mol heavier than the most commonly used Boc-protected analog, (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (MW = 236.74 g/mol) [1][2]. This mass difference arises from the replacement of the tert-butyl group (C4H9, 57.11 Da) with a cyclohexyl group (C6H11, 83.15 Da). For procurement, this directly affects the molar quantity per unit mass ordered: 1 gram of the target compound yields 3.81 mmol, versus 4.22 mmol for the Boc analog—an 9.7% reduction in molar yield per gram [1]. This is relevant when stoichiometric calculations for multi-step syntheses are based on mass rather than molar inputs.

Medicinal chemistry Building block selection Physicochemical property optimization

Lipophilicity (XLogP3) Differentiation vs. Boc and Fmoc Analogs

The computed XLogP3 of the free base pyrrolidin-2-ylmethyl N-cyclohexylcarbamate is 1.9 [1]. This places it 0.9 log units more lipophilic than the corresponding Boc-protected free base, tert-butyl (pyrrolidin-2-ylmethyl)carbamate (XLogP3 ≈ 1.0) [2]. Conversely, the Fmoc analog, (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate, has a predicted XLogP3 near 3.5, making it approximately 1.6 log units more lipophilic than the target compound [2]. In the context of Lipinski's Rule of Five and CNS drug-likeness, an XLogP3 of 1.9 sits near the lower boundary of optimal passive permeability while remaining below the 5.0 threshold, offering a balanced partitioning profile that the more polar Boc analog may not provide and the more lipophilic Fmoc analog may exceed for certain target profiles [3].

Drug design Physicochemical profiling Permeability prediction

Hydrogen Bond Donor Count and Topological Polar Surface Area vs. N,N-Disubstituted Analogs

Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate (free base) possesses two hydrogen bond donors (HBD) and a topological polar surface area (TPSA) of 50.4 Ų [1]. This contrasts with N,N-disubstituted analogs such as methyl (pyrrolidin-2-ylmethyl)(methyl)carbamate, which typically have one or zero HBDs and a lower TPSA [2]. In the context of CNS drug discovery, a TPSA below 60–70 Ų together with 0–1 HBDs is often associated with improved brain penetration, whereas a TPSA of 50.4 Ų with two HBDs occupies an intermediate position that may favor peripheral selectivity over CNS exposure when such a profile is desired [3]. The HBD count of 2 also provides additional sites for intermolecular hydrogen bonding, potentially enhancing target binding in polar active sites compared to N,N-disubstituted variants that lack this capacity [1].

Medicinal chemistry Central nervous system drug design Physicochemical property optimization

Rotatable Bond Count and Conformational Flexibility vs. Aromatic-Containing Carbamate Analogs

Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate contains 4 rotatable bonds, all of which are associated with saturated (sp3) carbon centers [1]. In contrast, the Fmoc-protected analog, (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate, possesses 5 rotatable bonds and introduces a fluorenyl aromatic system that adds conformational rigidity but also increases the number of heavy atoms to 24 (vs. 16 for the target free base) . The lower heavy atom count and reduced aromatic character of the target compound translate to a higher fraction of sp3-hybridized carbons (Fsp3), a metric increasingly correlated with improved clinical success rates and reduced promiscuity in drug candidates [2]. The cyclohexyl group provides conformational constraint without the planarity and π-stacking potential of aromatic groups, offering a distinct binding mode profile for targets that prefer aliphatic hydrophobic contacts.

Fragment-based drug discovery Conformational restriction Ligand efficiency

Carbamate Subclass and Predicted Metabolic Lability vs. Cyclic Carbamate and Aryl Carbamate Alternatives

According to the comprehensive structure-metabolism classification by Vacondio et al. (2010), pyrrolidin-2-ylmethyl N-cyclohexylcarbamate falls into the Alkyl-OCO-NHAlkyl subclass, which displays intermediate metabolic lability [1]. This subclass is more stable than Aryl-OCO-NHAlkyl carbamates (highest lability) but less stable than cyclic carbamates (lowest lability) [1]. Within the Alkyl-OCO-NHAlkyl series, the cyclohexyl N-substituent introduces greater steric hindrance around the carbamate carbonyl compared to smaller N-alkyl groups (e.g., methyl, ethyl), which may further reduce the rate of esterase-mediated hydrolysis relative to less hindered analogs [2]. This positions the compound as a moderately stable carbamate option for applications where some degree of metabolic activation is desired—as in prodrug strategies—but excessive lability would compromise duration of action [3].

Prodrug design Metabolic stability Structure-metabolism relationships

Purity Benchmarking: 95% Minimum Specification with Single Defined Salt Form

The commercial specification for pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride is a minimum purity of 95%, supplied as a defined hydrochloride salt [1]. This is quantitatively comparable to the purity specifications of the Boc-analog hydrochloride salt (also ≥95%) but differs from the free base form (CAS 1505505-76-9), which is also available at 95% purity without the salt counterion . For procurement, the defined hydrochloride salt ensures batch-to-batch consistency in counterion stoichiometry (exactly 1:1 HCl), which is critical for applications requiring precise pH control or for reactions where the free base must be generated in situ with a known equivalent of base. In contrast, free base lots may exhibit variable protonation states depending on storage conditions and atmospheric exposure, introducing uncertainty in stoichiometric calculations .

Chemical procurement Quality control Salt form consistency

High-Confidence Application Scenarios for Pyrrolidin-2-ylmethyl N-cyclohexylcarbamate Hydrochloride Based on Quantitative Evidence


Serine Hydrolase Inhibitor Fragment or Scaffold for Covalent Probe Development

The compound's Alkyl-OCO-NHAlkyl carbamate subclass makes it a suitable starting scaffold for designing serine hydrolase inhibitors that act via carbamoylation of the catalytic serine residue [1]. Its XLogP3 of 1.9 and TPSA of 50.4 Ų position it in a favorable physicochemical space for cell permeability, while the N-cyclohexyl group provides steric shielding that may modulate the rate of enzyme-mediated carbamate hydrolysis compared to less hindered N-substituents [2]. Researchers developing covalent probes for enzymes such as FAAH, MAGL, or ABHD6 can use this building block to explore structure-activity relationships where intermediate metabolic lability is desired to balance target engagement duration with systemic clearance [3].

Sp3-Rich Fragment for Fragment-Based Drug Discovery (FBDD) Libraries

With an estimated Fsp3 of approximately 0.75, 4 rotatable bonds, and only 16 heavy atoms in the free base, this compound meets the criteria for a high-quality fragment in FBDD campaigns [1]. The cyclohexyl group contributes three-dimensional character without introducing aromatic planarity, aligning with the 'escape from flatland' paradigm that correlates higher Fsp3 with improved clinical success rates [2]. The defined hydrochloride salt form (≥95% purity) ensures accurate weighing and dissolution for fragment soaking or co-crystallization experiments, where precise stoichiometry is critical for interpreting electron density maps [3].

Synthetic Intermediate for Nitrogen-Containing Polycyclic Compounds

The pyrrolidin-2-ylmethyl N-cyclohexylcarbamate scaffold serves as a precursor for constructing benzo[g]indolizidine derivatives and related nitrogen-containing polycyclic systems of medicinal chemistry interest [1]. The cyclohexylcarbamate group can function as a transient protecting group that is orthogonal to Boc and Cbz protection strategies, leveraging its distinct deprotection conditions (hydrogenolysis or strong acid) that differ from those required for the Boc analog (mild acid) or the Cbz analog (catalytic hydrogenation) [2]. The defined HCl salt ensures consistent reactivity in subsequent transformations without the variable protonation state issues associated with the free base form [3].

Physicochemical Property Reference Standard for Carbamate Analog Screening

Given the well-characterized computed properties (MW = 226.32 free base, XLogP3 = 1.9, TPSA = 50.4 Ų, HBD = 2, HBA = 3, rotatable bonds = 4), this compound can serve as a calibration standard when profiling a series of N-substituted pyrrolidin-2-ylmethyl carbamate analogs [1]. Its position near the center of the drug-like property space makes it a convenient reference point for evaluating the impact of structural modifications (e.g., N-alkyl chain extension, N-aryl substitution) on key physicochemical parameters relevant to oral bioavailability and CNS penetration [2]. The cyclohexyl N-substituent provides a lipophilic baseline that is moderate relative to both smaller alkyl groups (methyl, ethyl) and larger aromatic groups (phenyl, fluorenyl), enabling systematic property perturbation studies [3].

Quote Request

Request a Quote for pyrrolidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.